4-(Ethanesulfonyl)cyclohexan-1-amine
CAS No.:
Cat. No.: VC16546616
Molecular Formula: C8H17NO2S
Molecular Weight: 191.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO2S |
|---|---|
| Molecular Weight | 191.29 g/mol |
| IUPAC Name | 4-ethylsulfonylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C8H17NO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h7-8H,2-6,9H2,1H3 |
| Standard InChI Key | DSNVUPJBUZXGFF-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)C1CCC(CC1)N |
Introduction
4-(Ethanesulfonyl)cyclohexan-1-amine is a sulfonamide compound characterized by the presence of an ethanesulfonyl group attached to a cyclohexanamine backbone. Its molecular formula is C8H17NO2S, and it has a molecular weight of approximately 191.29 g/mol . This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to its unique structural properties and reactivity.
Synthesis of 4-(Ethanesulfonyl)cyclohexan-1-amine
The synthesis of 4-(ethanesulfonyl)cyclohexan-1-amine typically involves the reaction of cyclohexanamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Industrial production methods may also involve sodium sulfinates and amines under iodine-mediated conditions, which are noted for being environmentally friendly and yielding high amounts of product.
Biological Activity
The biological activity of 4-(ethanesulfonyl)cyclohexan-1-amine has been explored in various studies. It exhibits potential antibacterial and anticancer properties, making it a candidate for therapeutic applications. The mechanism of action may involve interactions with specific molecular targets, where the sulfonyl group acts as an electron-withdrawing entity, influencing the reactivity of the amine and its binding affinity to enzymes or receptors.
Applications
4-(Ethanesulfonyl)cyclohexan-1-amine serves various applications in organic synthesis and medicinal chemistry. Its unique structural features make it valuable in specific synthetic and industrial applications where other compounds may not suffice. Interaction studies involving this compound focus on its biochemical interactions, particularly with nucleophilic sites on biomolecules, potentially leading to modifications of proteins or other cellular components.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-(ethanesulfonyl)cyclohexan-1-amine, highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Cyclohexanamine | Lacks the ethanesulfonyl group | Less reactive due to absence of sulfonyl functionality |
| 4-(Methylsulfonyl)cyclohexan-1-amine | Contains a methylsulfonyl group | Different reactivity and applications compared to ethanesulfonyl |
| 4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine | N-methyl substitution present | Unique due to additional methyl group affecting properties |
| 4-(Cycloalkylamino)ethanesulfonyl azides | Contains an azide functional group | Different reactivity profiles due to azide presence |
The presence of the ethanesulfonyl group in 4-(ethanesulfonyl)cyclohexan-1-amine imparts distinct chemical properties that differentiate it from similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume